molecular formula C6H8N2O2 B1601656 4,5-Dimethoxypyrimidine CAS No. 71133-26-1

4,5-Dimethoxypyrimidine

Cat. No.: B1601656
CAS No.: 71133-26-1
M. Wt: 140.14 g/mol
InChI Key: QPVFIUWVJFFMGQ-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Nucleus in Organic Synthesis and Medicinal Chemistry Research

The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of heterocyclic chemistry. gsconlinepress.com Its significance is profoundly rooted in biology, as it forms the structural basis for the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental components of DNA and RNA. researchgate.netnih.gov This inherent biological relevance has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, inspiring the development of a vast array of therapeutic agents. gsconlinepress.comresearchgate.net

In organic synthesis, pyrimidines are versatile substrates and raw materials for creating a multitude of more complex heterocyclic systems. innovareacademics.in Their chemical reactivity allows for various modifications, including substitution at different positions on the ring, which has enabled the generation of large libraries of structurally diverse derivatives. innovareacademics.in This synthetic versatility is crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to a molecule to optimize its biological activity.

Medicinal chemists have successfully incorporated the pyrimidine core into drugs with a wide spectrum of pharmacological activities. These include anticancer agents like 5-fluorouracil, antiviral drugs such as zidovudine (B1683550) (used in HIV treatment), and antibacterial compounds like trimethoprim. researchgate.netnih.govinnovareacademics.in The ability of pyrimidine derivatives to act as antimetabolites, interfering with the synthesis of nucleic acids, is a key mechanism behind their use in cancer chemotherapy. researchgate.net Furthermore, pyrimidine-based compounds have been developed as protein kinase inhibitors, a major class of modern anticancer therapeutics. nih.gov The wide-ranging applications underscore the enduring importance of the pyrimidine nucleus in the ongoing quest for new and effective medicines. gsconlinepress.com

Overview of Methoxypyrimidine Derivatives in Advanced Chemical Investigations

Methoxypyrimidine derivatives, characterized by the presence of one or more methoxy (B1213986) (–OCH₃) groups on the pyrimidine ring, are a significant subclass of pyrimidine compounds actively explored in advanced chemical research. The methoxy groups can profoundly influence the compound's electronic properties, solubility, and steric profile, thereby modulating its reactivity and biological activity. cymitquimica.com

These derivatives serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.com For example, 2-amino-4,6-dimethoxypyrimidine (B117758) is a key intermediate in the production of several sulfonylurea herbicides. google.com The methoxy groups in these precursors can be readily converted into other functional groups, such as hydroxyl groups, or can be substituted, providing a versatile handle for synthetic chemists.

In medicinal chemistry, methoxypyrimidine scaffolds are integral to the development of new therapeutic agents. Research has shown that derivatives such as 4,6-dichloro-5-methoxypyrimidine (B156074) are used to synthesize molecules with potential anticancer, antimicrobial, and antiviral properties. nbinno.com The strategic placement of methoxy groups can enhance binding to biological targets and improve a compound's metabolic stability. For instance, methoxylated pyrimidines have been investigated for their role in creating GPR119 agonists for diabetes treatment and HIF-prolyl hydroxylase inhibitors. Furthermore, derivatives like 5-bromo-2,4-dimethoxypyrimidine (B14629) are employed in biochemical research to study enzyme inhibition and receptor binding, aiding in the elucidation of biological pathways. chemimpex.com

Scope and Research Focus on 4,5-Dimethoxypyrimidine

While its isomers, such as 2,4- and 4,6-dimethoxypyrimidine (B185312), are well-documented as intermediates in agrochemicals and pharmaceuticals, research focusing specifically on this compound is less common. The available information suggests that its primary role in contemporary chemical research is that of a synthetic building block or intermediate rather than an end product with direct biological applications.

The research focus is often on its functionalized analogues, such as 4-Chloro-5,6-dimethoxypyrimidine (B3037651). cymitquimica.com This chlorinated derivative is noted for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, a common strategy in drug development to introduce diverse functionalities and build molecular complexity. The two adjacent methoxy groups at the 5 and 6 positions influence the reactivity of the ring system. cymitquimica.com

Therefore, the scope of research involving the this compound core is largely situated within synthetic and medicinal chemistry, where it serves as a scaffold for constructing more complex molecules. Its value lies in the specific arrangement of its methoxy groups, which, once incorporated into a larger molecule, can contribute to the final product's desired steric and electronic properties, influencing its interaction with biological targets. Future investigations may explore the unique properties conferred by the vicinal (adjacent) methoxy groups of the 4,5-dimethoxy substitution pattern, potentially leading to the discovery of novel bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-9-5-3-7-4-8-6(5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVFIUWVJFFMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551368
Record name 4,5-Dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71133-26-1
Record name 4,5-Dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,5 Dimethoxypyrimidine and Its Derivatives

Direct Synthesis Approaches for 4,5-Dimethoxypyrimidine

The direct synthesis of the this compound core is a complex task that can be approached through fundamental ring-forming reactions or by modifying a pre-existing pyrimidine (B1678525) structure.

Cyclization Reactions in Pyrimidine Formation

The construction of the pyrimidine ring is most commonly achieved through the condensation of a three-carbon component with a compound providing a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg Key N-C-N synthons include amidines, urea (B33335), thiourea, and guanidine (B92328) derivatives. bu.edu.eg The three-carbon unit is typically a 1,3-bifunctional compound like a β-dialdehyde, β-keto ester, or malonic ester derivative. mdpi.com

For the direct synthesis of this compound, this would necessitate starting materials already bearing the required methoxy (B1213986) groups at the appropriate positions. For instance, a substituted malonaldehyde or a derivative of malonic acid with methoxy groups at the C2 position could theoretically be condensed with a reagent like formamidine. However, specific literature detailing a direct cyclization to yield this compound is not prevalent, as synthetic routes often favor the functionalization of a pre-formed, halogenated pyrimidine ring.

General pyrimidine synthesis can also be achieved via [3+3] cycloadditions or multicomponent reactions under catalytic conditions, such as those using copper or zirconium catalysts. mdpi.com Another approach involves the transformation of other heterocyclic systems into the pyrimidine ring. bu.edu.eg While these methods are versatile, their application for the direct synthesis of the specific 4,5-dimethoxy isomer is not extensively documented.

Methoxylation Strategies in Pyrimidine Synthesis

A more common and established route to dimethoxypyrimidines involves the methoxylation of a halogenated pyrimidine precursor. The chlorine atoms on a pyrimidine ring, particularly at the 2, 4, and 6 positions, are susceptible to nucleophilic substitution by alkoxides. Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) is the standard reagent for this transformation. thieme-connect.de

The reaction of a dichloropyrimidine with sodium methoxide can be controlled to achieve either mono- or di-substitution. For example, treating 4,6-dichloropyrimidine (B16783) with one equivalent of sodium methoxide can selectively yield 4-chloro-6-methoxypyrimidine, while using an excess of the reagent leads to the formation of 4,6-dimethoxypyrimidine (B185312). thieme-connect.dechemicalbook.com This stepwise substitution is possible due to the deactivating effect of the first methoxy group on the remaining chlorine atom.

While this strategy is highly effective for positions 2, 4, and 6, the 5-position of the pyrimidine ring is significantly less reactive towards nucleophilic substitution. Therefore, introducing a methoxy group at C5 typically requires a different strategy, often involving organometallic intermediates or starting with a precursor that already contains an oxygen functionality at that position. Direct methoxylation of an unsubstituted pyrimidine at the 5-position is not a standard synthetic route. Greener methylating agents, such as dimethyl carbonate (DMC), have also been employed for the O-methylation of hydroxypyrimidines, often requiring a phase transfer catalyst and elevated temperatures to achieve good conversion. researchgate.net

Synthesis of Halogenated this compound Precursors

Halogenated dimethoxypyrimidines are vital intermediates in the synthesis of more complex molecules. Their preparation often involves the sequential chlorination and methoxylation of pyrimidine precursors or the direct halogenation of a dimethoxypyrimidine.

Preparation of 4-Chloro-5,6-dimethoxypyrimidine (B3037651) from Dichloropyrimidines

The synthesis of chloro-dimethoxypyrimidine isomers typically relies on the partial methoxylation of a dichloropyrimidine. The relative reactivity of the chlorine atoms on the pyrimidine ring dictates the outcome of the reaction. In dichloropyrimidines like 4,6-dichloro- and 2,4-dichloropyrimidine, the chlorine atoms at the 4- and 6-positions are generally more reactive towards nucleophilic displacement than a chlorine at the 2-position. thieme-connect.de

A well-documented example that illustrates this principle is the synthesis of 4,6-disubstituted pyrimidines. Treating 4,6-dichloropyrimidine with a controlled amount of sodium methoxide (e.g., 1 equivalent) allows for the selective replacement of one chlorine atom to furnish 4-chloro-6-methoxypyrimidine. thieme-connect.de Increasing the stoichiometry of sodium methoxide leads to the disubstituted product, 4,6-dimethoxypyrimidine. chemicalbook.com

While a specific procedure for the synthesis of 4-chloro-5,6-dimethoxypyrimidine from a corresponding dichloropyrimidine was not found in the searched literature, the general principle of selective, stepwise nucleophilic substitution would be the guiding strategy.

Synthesis of 2-Chloro-4,5-dimethoxypyrimidine (B1530440) from Dichloromethoxypyrimidine

The synthesis of 2-chloro-4,5-dimethoxypyrimidine is not widely reported. However, the synthesis of the isomeric and commercially significant 2-chloro-4,6-dimethoxypyrimidine (B81016) is well-established and illustrates the relevant synthetic principles. One common route begins with malononitrile (B47326), which undergoes a series of reactions involving methanol and hydrogen chloride to form intermediates that are then cyclized. google.comgoogle.com Another pathway starts from 2-amino-4,6-dihydroxypyrimidine (B16511), which is first chlorinated to 2-amino-4,6-dichloropyrimidine (B145751) and subsequently methoxylated to give 2-amino-4,6-dimethoxypyrimidine (B117758). The amino group can then be converted to a chloro group via a diazotization reaction, although this can result in low yields. google.com

A more direct synthesis of 2-chloro-4,6-dimethoxypyrimidine involves the cyclization of 3-amino-3-methoxy-N-nitrile-2-propionamidine with hydrogen chloride gas in methanol. google.com This method has been shown to produce the target compound with high purity and good yields.

Starting MaterialReagentsConditionsProductYieldReference
3-Amino-3-methoxy-N-nitrile-2-propionamidineHydrogen chloride, Methanol5°C, 2 hours2-Chloro-4,6-dimethoxypyrimidine82.1% google.com

Synthesis of 5-Bromo-2,4-dimethoxypyrimidine (B14629)

5-Bromo-2,4-dimethoxypyrimidine is a key synthetic intermediate. It can be prepared efficiently by two primary methods: the methoxylation of a dibrominated precursor or the direct bromination of 2,4-dimethoxypyrimidine (B108405).

The first approach involves the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with sodium methoxide. The chlorine atoms are displaced by methoxy groups in a nucleophilic substitution reaction. jocpr.com

Starting MaterialReagentsConditionsProductReference
5-Bromo-2,4-dichloropyrimidineSodium methoxide, MethanolReduce temperature to 10-15°C5-Bromo-2,4-dimethoxypyrimidine jocpr.com

The second, more direct route, involves the electrophilic bromination of 2,4-dimethoxypyrimidine. The electron-donating methoxy groups activate the pyrimidine ring, directing the substitution to the 5-position. This reaction can be carried out using molecular bromine (Br₂) in methanol or by using N-bromosuccinimide (NBS), a convenient and selective brominating agent. google.commissouri.edu The use of NBS is often preferred for its milder reaction conditions and easier handling. chemicalbook.com A recent patent describes a high-yield method using bromine in methanol followed by distillation. google.com

Starting MaterialReagentsConditionsProductYieldReference
2,4-DimethoxypyrimidineBromine, Methanol20-25°C, 0.5 hours, then distillation5-Bromo-2,4-dimethoxypyrimidine94.2% google.com
2,4-DimethoxypyridineN-Bromosuccinimide (NBS), AcetonitrileInert atmosphere5-Bromo-2,4-dimethoxypyridine~60%

Synthesis of 5-Iodo-2,4-dimethoxypyrimidine (B1296177)

5-Iodo-2,4-dimethoxypyrimidine is a valuable intermediate, particularly in the synthesis of biologically active compounds through palladium-catalyzed cross-coupling reactions. psu.edursc.org One effective method for its preparation involves the direct iodination of 2,4-dimethoxypyrimidine. The use of N-iodosuccinimide (NIS) in conjunction with trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) has been reported as an excellent reagent system for the iodination at the C-5 position of 2,4-dimethoxy-6-substituted pyrimidines, yielding the desired 5-iodo products in good yields under relatively mild conditions. scispace.com While other iodinating systems such as iodine in alkali, iodine monochloride in methanol, or sodium iodide in DMF were attempted, they proved less effective. scispace.com

An alternative, older approach involves the use of organomercury precursors. mdpi.com 5-Iodo-2,4-dimethoxypyrimidine can be synthesized from 5-(acetoxymercurio)-2,4-dimethoxypyrimidine or 5,5'-mercuriobis(2,4-dimethoxypyrimidine) with reported yields of 58% and 52%, respectively. mdpi.com This iododemercuration reaction provides a route to the iodinated pyrimidine, which can subsequently be hydrolyzed under acidic conditions to produce 5-iodouracil. mdpi.com

Palladium-catalyzed reactions, such as the Heck-Mizoroki cross-coupling, utilize 5-iodo-2,4-dimethoxypyrimidine as a substrate for carbomethoxyvinylation and thienylation, demonstrating its utility in forming new carbon-carbon bonds. psu.eduresearchgate.net

Table 1: Synthesis of 5-Iodo-2,4-dimethoxypyrimidine

Starting Material Reagents Product Yield Reference
2,4-Dimethoxy-6-aroyl pyrimidines N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA), Trifluoroacetic anhydride (TFAA) 2,4-Dimethoxy-5-iodo-6-aroylpyrimidines Good scispace.com
5-(Acetoxymercurio)-2,4-dimethoxypyrimidine I2 5-Iodo-2,4-dimethoxypyrimidine 58% mdpi.com
5,5'-Mercuriobis(2,4-dimethoxypyrimidine) I2 5-Iodo-2,4-dimethoxypyrimidine 52% mdpi.com

Preparation of Aminated Dimethoxypyrimidine Derivatives

Aminated dimethoxypyrimidines are crucial building blocks, most notably for the synthesis of sulfonylurea herbicides. researchgate.netpatsnap.comgoogle.com

2-Amino-4,6-dimethoxypyrimidine (ADMP) is a key intermediate for numerous herbicides. researchgate.netbiosynce.com Its synthesis has been approached through several routes, often starting from readily available materials like malononitrile or diethyl malonate. google.comgoogle.com

A significant and mechanistically studied route to ADMP is the intramolecular cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP). researchgate.netresearchgate.net This reaction has been a subject of research to improve efficiency and reaction rates. A notable advancement is the use of Lewis acidic ionic liquid catalysts. researchgate.netresearchgate.net Specifically, the Et3NHCl-2ZnCl2 catalyst has demonstrated excellent performance, allowing the reaction to proceed at a lower temperature (50 °C) and shorter time (3 hours) to achieve a high yield of up to 94.8%. researchgate.net This catalytic method is a substantial improvement over non-catalytic routes which require higher temperatures (110 °C) and longer reaction times (6 hours) for a lower yield (79.8%). The proposed mechanism suggests that the anion of the ionic liquid facilitates ring formation while the cation assists in the necessary hydrogen transfer during rearrangement. researchgate.netresearchgate.net

Another patented method starts from malononitrile, which undergoes imidization in the presence of a specific catalyst to form a key intermediate, which then proceeds through cyanamide (B42294) substitution and finally aromatization cyclization to yield high-purity ADMP. patsnap.comgoogle.comgoogle.com

Table 2: Cyclization of AMCP to ADMP

Catalyst Temperature Time Yield Reference
Et3NHCl-2ZnCl2 50 °C 3 h 94.8% researchgate.net

A common and traditional pathway to ADMP involves the intermediate 2-Amino-4,6-dihydroxypyrimidine (ADHP). This precursor is typically synthesized through the cyclization of diethyl malonate and guanidine nitrate (B79036) in the presence of a base like sodium methoxide. google.com The ADHP is then converted to ADMP.

One method involves a two-step process of chlorination followed by methoxylation. ADHP is first treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to form 2-amino-4,6-dichloropyrimidine (ADCP). This chlorinated intermediate is then subjected to methoxylation under alkaline conditions to yield ADMP, with reported yields as high as 93.5%.

A greener alternative for the methylation step employs dimethyl carbonate (DMC) as a methylating agent, avoiding more toxic reagents like dimethyl sulfate (B86663). researchgate.net The reaction between ADHP and DMC is typically performed in the presence of potassium carbonate and a phase-transfer catalyst (PTC) such as tetrabutyl ammonium (B1175870) bromide (TBAB). researchgate.net Optimized conditions for this reaction have achieved a conversion of ADHP of 87.7%. researchgate.net

Table 3: Synthesis of ADMP from ADHP

Method Reagents Intermediate Yield Reference
Chlorination/Methoxylation 1. POCl₃ 2. NaOMe/MeOH 2-Amino-4,6-dichloropyrimidine 93.5%
"Green" Methylation Dimethyl carbonate (DMC), K₂CO₃, TBAB - 87.7% (Conversion) researchgate.net

4-Amino-2,6-dimethoxypyrimidine is another important isomer used in the synthesis of herbicides and pharmaceuticals. guidechem.com

A different, patented approach avoids the use of phosphorus oxychloride. patsnap.com This multi-step synthesis begins with 4,6-dichloropyrimidine-5-formic acid, which undergoes ammonolysis, chlorination, high-temperature decarboxylation, and finally methoxylation to produce 4-amino-2,6-dimethoxypyrimidine. patsnap.com

A more streamlined, two-step process has also been developed, starting with the cyclization of a cyanoacetate (B8463686) (methyl or ethyl) and urea in the presence of sodium methoxide or ethoxide. google.comgoogle.com This forms the intermediate 4-amino-2,6-(1H,3H)-pyrimidinedione, which is then methylated using a reagent like dimethyl sulfate or methyl iodide to give the final product. guidechem.comgoogle.comgoogle.com This method simplifies the process and avoids the generation of phosphorus-containing wastewater. google.com

Table 4: Synthesis of 4-Amino-2,6-dimethoxypyrimidine

Starting Material Key Steps Intermediate Reference
Barbituric acid Chlorination, Ammonolysis, Methoxylation Trichloropyrimidine google.com
4,6-Dichloropyrimidine-5-formic acid Ammonolysis, Chlorination, Decarboxylation, Methoxylation 4-Amino-2,6-dichloropyrimidine patsnap.com

Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP)

Catalytic Approaches in Dimethoxypyrimidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the synthesis of dimethoxypyrimidine derivatives, various catalytic strategies have been employed.

As discussed previously, Lewis acidic ionic liquids (e.g., Et3NHCl-2ZnCl2) have proven highly effective in catalyzing the intramolecular cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine to form ADMP, significantly reducing reaction times and temperatures. researchgate.netresearchgate.net

Phase-transfer catalysts (PTCs), such as tetrabutyl ammonium bromide (TBAB), are instrumental in facilitating the methylation of 2-amino-4,6-dihydroxypyrimidine using the environmentally benign reagent dimethyl carbonate. researchgate.net The PTC helps to transfer the pyrimidine substrate between the solid and liquid phases, enhancing reactivity. researchgate.net

Palladium catalysts are central to the functionalization of iodinated dimethoxypyrimidines. psu.edursc.orgresearchgate.net The Heck-Mizoroki reaction, for instance, uses a palladium catalyst to couple 5-iodo-2,4-dimethoxypyrimidine with alkenes, enabling the synthesis of more complex molecules. researchgate.net Similarly, Sonogashira couplings, catalyzed by palladium and copper(I) iodide, are used to react 5-iodo-2,4-dimethoxypyrimidine with terminal alkynes. psu.edu

Furthermore, tandem reactions that combine multiple steps in a single pot often rely on catalysis. A one-pot synthesis of N-aryl-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamines has been developed using a tandem reductive amination/intermolecular SNAr sequence, where p-toluenesulfonic acid (PTSA) can be used as an activator. nih.gov

Lewis Acidic Ionic Liquid Catalysis for 2-Amino-4,6-dimethoxypyrimidine Synthesis

A significant advancement in the synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP) involves the use of Lewis acidic ionic liquids. researchgate.net This method has been shown to be a highly effective alternative to traditional catalytic processes.

Detailed Research Findings:

Under optimized conditions, a yield of up to 94.8% of ADMP can be achieved at 50°C in just 3 hours. researchgate.net This is a substantial improvement compared to non-catalytic methods, which require higher temperatures (110°C) and longer reaction times (6 hours) to achieve a 79.8% yield. The catalytic mechanism, as confirmed by IR and XPS analyses, involves the coordination between the Zn2+ ions of the ionic liquid and the nitrogen atoms of the AMCP. The Et3NHCl-2ZnCl2 catalyst's anion facilitates the ring formation, while the cation aids in the hydrogen transfer during the rearrangement, with the stronger Lewis acidity of the catalyst promoting the cyclization. researchgate.net

The use of Lewis acidic ionic liquids not only increases the reaction rate and yield but also aligns with the principles of green chemistry by reducing energy consumption and reaction time.

Transition Metal Catalysis (e.g., Palladium-Catalyzed Cross-Coupling)

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, represents a cornerstone in modern organic synthesis for forming carbon-carbon bonds. nih.govlibretexts.org These reactions are instrumental in the synthesis of various substituted dimethoxypyrimidines.

Palladium-catalyzed cross-coupling reactions encompass a family of powerful transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. libretexts.orgsigmaaldrich.com These methods are widely employed both in academic research and on an industrial scale due to their versatility and efficiency. sigmaaldrich.com The general mechanism of these reactions often involves an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with a reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.com

Suzuki Coupling Reactions for Aryl-Substituted Dimethoxypyrimidines

The Suzuki-Miyaura cross-coupling reaction is a particularly versatile method for the synthesis of aryl-substituted dimethoxypyrimidines. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.commdpi.com

Detailed Research Findings:

The Suzuki coupling has been successfully utilized in the synthesis of a wide array of biaryl compounds and other complex molecules. scirp.org For instance, the reaction can be used to couple a halogenated dimethoxypyrimidine, such as 2-chloro-4,5-dimethoxypyrimidine or 4-chloro-5,6-dimethoxypyrimidine, with an arylboronic acid to introduce an aryl group onto the pyrimidine ring. cymitquimica.combldpharm.com

Recent advancements have focused on developing more efficient and greener Suzuki coupling protocols. mdpi.com This includes the use of highly active and specialized phosphine (B1218219) ligands that can facilitate the reaction under milder conditions and with a broader range of substrates. mdpi.com For example, the choice of ligand has been shown to be crucial for the success of the coupling reaction with certain substrates. mdpi.com Furthermore, efforts are being made to develop methods for catalyst recycling to enhance the sustainability of the process. mdpi.com

The Suzuki coupling's tolerance of a wide variety of functional groups and its operational simplicity have made it an indispensable tool for creating complex molecular architectures based on the dimethoxypyrimidine scaffold. mdpi.comscirp.org

Multicomponent Reactions (MCRs) Incorporating Dimethoxypyrimidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a powerful and efficient approach to synthesizing complex molecules. The incorporation of dimethoxypyrimidine scaffolds into MCRs allows for the rapid generation of diverse and structurally complex libraries of compounds.

Detailed Research Findings:

One notable example is the microwave-assisted one-pot multicomponent reaction involving dimethoxypyrimidine, an aldehyde, and dimedone in the presence of glacial acetic acid. researchgate.netmendeley.com This method provides a straightforward and efficient route to novel heterocyclic systems. Microwave irradiation often accelerates the reaction, leading to higher yields and shorter reaction times compared to conventional heating methods.

The strategic use of MCRs allows for the construction of intricate molecular frameworks in a convergent and atom-economical manner. This approach is highly valuable in medicinal chemistry and drug discovery for the rapid exploration of chemical space around the dimethoxypyrimidine core.

Strategic Use of this compound as an Organic Building Block

This compound and its derivatives, such as 4,6-dimethoxypyrimidin-5-amine, are valuable building blocks in organic synthesis. Their substituted pyrimidine ring serves as a versatile scaffold for the construction of more complex and biologically active molecules.

Detailed Research Findings:

The chemical reactivity of the dimethoxypyrimidine core allows for a variety of transformations. For example, the methoxy groups can be substituted by other nucleophiles, and the pyrimidine ring can undergo further functionalization. 4-Chloro-5,6-dimethoxypyrimidine, for instance, is a key intermediate where the chlorine atom can be readily displaced in nucleophilic substitution reactions or participate in cross-coupling reactions. cymitquimica.com Similarly, 2-chloro-4,5-dimethoxypyrimidine serves as a versatile precursor. bldpharm.com

These building blocks are particularly important in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The strategic incorporation of the dimethoxypyrimidine moiety can influence the physicochemical properties and biological activity of the final molecule.

The following table summarizes some of the key dimethoxypyrimidine building blocks and their utility:

Compound NameCAS NumberKey Features and Applications
2-Amino-4,6-dimethoxypyrimidine36315-01-2Intermediate in the synthesis of sulfonylurea herbicides. researchgate.net
4,6-Dimethoxypyrimidin-5-amine15846-15-8Building block for synthesizing kinase inhibitors and antiviral agents.
4-Chloro-5,6-dimethoxypyrimidine5193-88-4Intermediate for pharmaceuticals and agrochemicals via substitution and cross-coupling reactions. cymitquimica.com
2-Chloro-4,5-dimethoxypyrimidine1333240-17-7Versatile precursor for further chemical modifications. bldpharm.com

Reactivity and Reaction Mechanisms of 4,5 Dimethoxypyrimidine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is generally considered π-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6-positions. wikipedia.orgslideshare.net Conversely, electrophilic substitution is less favorable but can occur at the C-5 position, which is comparatively less electron-deficient. wikipedia.orgslideshare.net

In the case of 4,5-dimethoxypyrimidine, the two methoxy (B1213986) groups are electron-donating, which can influence the reactivity of the ring. The methoxy groups at positions 4 and 5 increase the electron density of the pyrimidine ring, which can affect its susceptibility to both electrophilic and nucleophilic attack.

Research on related dimethoxypyrimidine isomers provides insights into potential substitution patterns. For instance, in 2,4-dimethoxypyrimidine (B108405), electrophilic substitution, such as nitration and halogenation, occurs at the 5-position. wikipedia.org Nucleophilic substitution on pyrimidine derivatives is also a common reaction. For example, 2-chloro-4,6-dimethoxypyrimidine (B81016) readily undergoes nucleophilic substitution with sodium methyl mercaptide to yield 4,6-dimethoxy-2-methylthiopyrimidine. asianpubs.org The rate of nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine can be significantly increased by using sulfinate catalysts in reactions with alkoxy or aryloxy nucleophiles. researchgate.net

Oxidation and Reduction Reactions of this compound

The pyrimidine ring and its substituents can undergo both oxidation and reduction reactions. mdpi.com The methoxy groups on a pyrimidine ring can be oxidized to form aldehydes or carboxylic acids. For example, 4,6-dimethoxypyrimidine-2-carbaldehyde (B173854) can be oxidized to a carboxylic acid.

Reduction of nitro-substituted pyrimidines is a common transformation. For instance, the nitro group at the 5-position of 4,6-dimethoxy-5-nitropyrimidine (B100634) can be reduced to an amino group using reducing agents like hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Reactions Involving Methoxy Groups (e.g., Demethylation)

The methoxy groups of this compound can be involved in reactions such as demethylation. This process typically involves treatment with strong acids. For example, 5-halogeno-2,4-dimethoxypyrimidines can be demethylated by heating with 10% aqueous hydrochloric acid to yield 5-halogeno-substituted uracils. mdpi.com Similarly, the demethylation of 2,4-dimethoxypyrimidine to uracil (B121893) can be achieved by heating with hydrochloric acid. mdpi.com In some cases, demethylation can be a competing reaction during other transformations, such as the attempted chlorination of certain dimethoxypyrimidine derivatives. mdpi.com

Functionalization at Specific Positions of the Pyrimidine Ring

The selective introduction of functional groups at specific positions on the this compound ring is a key strategy for creating diverse derivatives.

Metallation at C-5 (e.g., Lithiation)

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In pyrimidine systems, lithiation can be achieved, often directed by activating groups. For 2,4-dimethoxypyrimidine, treatment with lithium 2,2,6,6-tetramethylpiperidide (LTMP) leads to regioselective lithiation at the C-5 position. clockss.orguni-muenchen.deresearchgate.net This 5-lithiated intermediate can then react with various electrophiles to introduce a range of substituents at this position. clockss.orgresearchgate.net While direct studies on this compound are less common, the principles of directed lithiation suggest that the C-2 or C-6 positions could be potential sites for metallation, depending on the directing influence of the methoxy groups and the choice of the lithiating agent.

Mercuration and Demercuration Reactions

Mercuration is an electrophilic substitution reaction that can be used to introduce a mercury-containing group onto an aromatic ring. semanticscholar.org This mercurated intermediate can then undergo demercuration to introduce other functional groups. For instance, 2,4-dimethoxypyrimidine can be readily mercurated with mercuric acetate (B1210297). mdpi.commdpi.org The resulting organomercurial can then be subjected to halo-demercuration to produce 5-halogenated derivatives. mdpi.com The process of demercuration, often achieved with sodium borohydride, replaces the mercury group with a hydrogen atom. wikipedia.orgmasterorganicchemistry.com

Proton Transfer Complexes and Acid-Base Interactions

Pyrimidine derivatives can participate in proton transfer reactions and form complexes with proton donors. pharmacophorejournal.comresearchgate.net For example, 2-amino-4,6-dimethoxypyrimidine (B117758) can act as a proton acceptor and form a 1:1 proton transfer complex with 2,6-dichloro-4-nitrophenol. pharmacophorejournal.com The formation and stability of these complexes can be influenced by the solvent polarity. pharmacophorejournal.com Theoretical studies, such as those using Density Functional Theory (DFT), can provide insights into the electron transfer processes and geometries of these complexes. pharmacophorejournal.compharmacophorejournal.com

Anomalous Reaction Pathways of Substituted Dimethoxypyrimidines

Substituted dimethoxypyrimidines can undergo a variety of anomalous or unexpected reactions that deviate from standard substitution or functionalization pathways. These unique transformations are of significant interest for their mechanistic novelty and their potential to generate diverse heterocyclic structures. Research has uncovered several such pathways, including ring-opening and ring-closure (ANRORC) mechanisms, cine-substitutions, and other unexpected rearrangements.

One notable anomalous reaction was observed in the interaction between 4,6-dimethoxy-5-nitropyrimidine and methylhydrazine. oregonstate.edu Instead of a simple nucleophilic substitution of a methoxy group, the reaction yields 4-hydrazino-6-hydroxypyrimidine as an unexpected product. oregonstate.edu This transformation suggests a complex reaction cascade rather than a direct displacement. The yield of this anomalous product was found to increase significantly when pyridine (B92270) was used as the solvent, indicating the solvent's role in the reaction mechanism. oregonstate.edu

Another class of anomalous reactions relevant to pyrimidine chemistry is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This pathway is a well-documented phenomenon in the chemistry of pyrimidines and other nitrogen-containing heterocycles. rsc.org The ANRORC mechanism involves the initial addition of a nucleophile to the pyrimidine ring, which leads to the opening of the heterocyclic ring, followed by a subsequent ring closure to form a new heterocyclic system. wikipedia.orgrsc.org This process can result in the exchange of ring atoms, such as the replacement of a ring nitrogen atom with a nitrogen atom from the nucleophilic reagent. doi.org The ANRORC mechanism has been extensively studied in the reactions of substituted pyrimidines with nucleophiles like metal amides. wikipedia.org

Cine-substitution is another type of anomalous reaction where the entering group attaches to a position adjacent to the one vacated by the leaving group. arkat-usa.org While direct nucleophilic substitution is more common, instances of cine-substitution have been reported in various aromatic and heteroaromatic systems. In the context of pyrimidines, such rearrangements can be influenced by the reaction conditions and the nature of the substituents.

Furthermore, unexpected products have been observed during the lithiation of 2,4-dimethoxypyrimidine. The reaction with lithium diisopropylamide (LDA) followed by quenching with an electrophile can lead to the formation of unexpected side products. For instance, when ethyl acetate is used as the electrophile, in addition to the expected 5-acetyl-2,4-dimethoxypyrimidine, an unexpected 6-hydroxyester is also formed. clockss.org The formation of this byproduct is presumed to occur via the reaction of the initially formed product with ethyl lithioacetate, which is generated from the unreacted ethyl acetate and the lithiating agent. clockss.org

The following table summarizes key research findings on the anomalous reactions of substituted dimethoxypyrimidines:

Reactant(s)Reagent/ConditionsAnomalous Product(s)Proposed Mechanism/Key ObservationReference(s)
4,6-dimethoxy-5-nitropyrimidineMethylhydrazine in pyridine4-hydrazino-6-hydroxypyrimidineIncreased yield in pyridine suggests solvent participation in a complex reaction pathway. oregonstate.edu
Substituted PyrimidinesMetal Amides (e.g., Sodium Amide)Ring-transformed pyrimidinesNucleophilic addition followed by ring opening and subsequent ring closure (ANRORC mechanism). wikipedia.org
2,4-dimethoxypyrimidineLithium diisopropylamide (LDA), then Ethyl Acetate5-acetyl-2,4-dimethoxypyrimidine and 6-hydroxyesterThe 6-hydroxyester is an unexpected byproduct from a secondary reaction. clockss.org

These examples highlight the complex reactivity of the dimethoxypyrimidine scaffold and underscore the importance of carefully considering reaction conditions and potential side reactions in the synthesis and modification of these compounds.

Derivatization and Analog Development Based on the 4,5 Dimethoxypyrimidine Scaffold

Synthesis of Pyrimido[4,5-b]quinoline Derivatives

The fusion of a quinoline (B57606) ring to the pyrimidine (B1678525) core of 4,5-dimethoxypyrimidine and its analogs has led to the development of pyrimido[4,5-b]quinoline derivatives. These tricyclic structures are of significant interest due to their diverse biological activities.

A prominent method for constructing these derivatives is through multicomponent reactions (MCRs). For instance, a one-pot synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones has been achieved through a microwave-assisted reaction of 6-amino-2,4-dimethoxypyrimidine, various aromatic aldehydes, and dimedone in glacial acetic acid. rsc.orgscispace.com This approach is noted for its efficiency, high yields, and adherence to green chemistry principles due to the absence of metal catalysts and shorter reaction times. rsc.orgscispace.com

Another strategy involves the cyclocondensation of 6-aminopyrimidinone derivatives with dimedone and aromatic aldehydes. nih.gov This can be performed under both conventional reflux and ultrasound-assisted conditions, with the latter often providing benefits such as improved yields and reduced environmental impact. nih.gov The resulting tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives can be further functionalized, for example, through Vilsmeier-Haack formylation to introduce a β-chlorovinylaldehyde group. nih.gov

The synthesis of pyrimido[4,5-b]quinoline derivatives can also be achieved by constructing the pyrimidine ring onto a pre-existing quinoline or hydroquinoline nucleus through two-component reactions. nih.govscialert.net These methods often involve the reaction of functionalized hydroquinolines with reagents like formamide, thiourea, or phenyl isothiocyanate to form the fused pyrimidine ring. scialert.net

Starting Materials Reaction Conditions Product Key Features
6-Amino-2,4-dimethoxypyrimidine, aromatic aldehydes, dimedoneMicrowave irradiation, glacial acetic acid2,4-Dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-onesHigh efficiency, metal-free, green synthesis rsc.orgscispace.com
6-Aminopyrimidinones, dimedone, aromatic aldehydesUltrasound or reflux, acetic acid or ethanol (B145695)5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dionesUltrasound assistance improves efficiency nih.gov
2-Amino-hydroquinoline-3-carbonitrile derivativesReflux with formamide, thiourea, etc.Substituted pyrimido[4,5-b]quinolinesStepwise construction of the heterocyclic system scialert.net

Formation of Schiff Base Derivatives

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond. The synthesis of Schiff base derivatives from aminopyrimidines, including those with dimethoxy substituents, is a common strategy to create compounds with a wide range of biological activities. jocpr.comscholarsresearchlibrary.com

The general synthesis involves the condensation of an amino-pyrimidine with an aldehyde or ketone, often under acid catalysis. For example, 4,6-dimethoxy-pyrimidin-2-amine can be reacted with substituted aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid to yield the corresponding Schiff bases. scholarsresearchlibrary.com Similarly, reactions with substituted aromatic acetophenones in ethanol with glacial acetic acid have also been reported. jocpr.com The progress of these reactions is typically monitored by thin-layer chromatography, and the products are often isolated by precipitation in ice water followed by recrystallization. jocpr.com

These Schiff base derivatives are valuable intermediates for the synthesis of other heterocyclic compounds like azetidinones and thiazolidinones. jocpr.comscholarsresearchlibrary.com

Reactants Catalyst/Solvent Product Type Significance
4,6-Dimethoxy-pyrimidin-2-amine, Aromatic aldehydesGlacial acetic acidN-[(E)-arylmethylidene]-4,6-dimethoxypyrimidin-2-aminesSynthesis of biologically active compounds scholarsresearchlibrary.com
4,6-Dimethoxy-pyrimidin-2-amine, Substituted aromatic acetophenonesGlacial acetic acid/EthanolPyrimidine-based Schiff basesIntermediates for further heterocyclic synthesis jocpr.com
4-(4-Fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde, Aromatic aminesIndium(III) trifluoromethanesulphonate/THF5-Iminomethylpyrimidine derivativesPotential for cytotoxic and antibacterial activity mdpi.com

Development of Fused Pyrimidine Systems (e.g., Pyrimido[4,5-d]pyrimidinediones)

The synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidinediones, from pyrimidine precursors has been extensively studied due to their significant biological properties. These bicyclic structures are often synthesized from 6-aminouracil (B15529) derivatives, which are structurally related to dimethoxypyrimidines.

One approach involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes in a multicomponent reaction to form the pyrimido[4,5-d]pyrimidin-2,4-dione ring system. researchgate.net Another method utilizes a hydrazine-induced cyclization of appropriately substituted uracils to form the second pyrimidine ring, allowing for the selective introduction of various substituents at different positions of the final structure. nih.gov

More recent developments have focused on green and efficient synthetic methods. For example, a DABCO-based ionic liquid has been used as a reusable catalyst for the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives from barbituric acid, aldehydes, and urea (B33335) or thiourea. oiccpress.com This method offers advantages such as short reaction times, high yields, and easy work-up. oiccpress.com Similarly, the use of catalysts like iodine in water under ultrasound or microwave irradiation provides an environmentally friendly route to these fused systems. researchgate.net

Starting Material Key Reagents Catalyst/Conditions Product
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dionePrimary amines, AldehydesMolar ratio (1:1:2)Pyrimido[4,5-d]pyrimidin-2,4-dione systems researchgate.net
1,3-Disubstituted 6-amino uracilsAcylation and alkylation reagents, HydrazineStepwise synthesis1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones nih.gov
Barbituric acid, Aldehydes, Urea/Thiourea[C4(DABCO-SO3H)2].4ClO4One-pot synthesisPyrimido[4,5-d]pyrimidine derivatives oiccpress.com
Barbituric acid, Aldehydes, Guanidine (B92328)Iodine/WaterUltrasound/Microwave irradiationPyrimido[4,5-d]pyrimidines researchgate.net

Introduction of Boronic Acid Functionalities (e.g., 2,4-Dimethoxypyrimidine-5-boronic acid)

The introduction of a boronic acid or its ester equivalent onto the pyrimidine ring, as seen in 2,4-dimethoxypyrimidine-5-boronic acid and its pinacol (B44631) ester, creates a versatile synthetic intermediate. biosynth.commedchemexpress.comthermofisher.comsigmaaldrich.com These compounds are valuable reagents in organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, which allow for the formation of carbon-carbon bonds and the synthesis of more complex molecules.

2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester is a stable, solid compound that can be used to introduce the 2,4-dimethoxypyrimidin-5-yl moiety into various molecular scaffolds. biosynth.comthermofisher.com Its synthesis provides a key building block for the construction of a wide range of substituted pyrimidines. biosynth.com

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
2,4-Dimethoxypyrimidine-5-boronic acid89641-18-9C6H9BN2O4183.96 sigmaaldrich.com
2,4-Dimethoxypyrimidine-5-boronic acid, pinacol ester936250-17-8C12H19BN2O4266.10 biosynth.comthermofisher.com

Synthesis of Tetrazole-Containing Pyrimidine Derivatives

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms. The incorporation of a tetrazole ring into a pyrimidine scaffold can lead to derivatives with interesting biological activities.

A synthetic route to tetrazole-containing pyrimidine derivatives starts with the thiocyanation of an aminopyrimidine. For example, 2-amino-4,6-dimethoxypyrimidine (B117758) can be reacted with potassium thiocyanate (B1210189) to yield 2-amino-4,6-dimethoxy-5-thiocyanatopyrimidine. researchgate.net This intermediate can then be converted to the corresponding tetrazole derivative, 2-amino-5-(1H-tetrazol-5-ylthio)-4,6-dimethoxypyrimidine, through a [3+2] cycloaddition reaction with sodium azide (B81097) in the presence of ammonium (B1175870) chloride. researchgate.net The resulting tetrazole can be further alkylated to produce 1,5-disubstituted tetrazole compounds. researchgate.net

This synthetic strategy demonstrates how the pyrimidine core can be functionalized with other important heterocyclic moieties to generate novel chemical entities.

Starting Pyrimidine Key Reagents Intermediate Final Product
2-Amino-4,6-dimethoxypyrimidineKSCN2-Amino-4,6-dimethoxy-5-thiocyanatopyrimidine2-Amino-5-(1H-tetrazol-5-ylthio)-4,6-dimethoxypyrimidine researchgate.net
2-Amino-5-(1H-tetrazol-5-ylthio)-4,6-dimethoxypyrimidineAlkylating agents-1,5-Disubstituted tetrazole-containing pyrimidines researchgate.net

Alkoxy and Aryloxy Substituted Pyrimidines

The substitution of the pyrimidine ring with alkoxy and aryloxy groups is a key strategy for modifying the electronic and lipophilic properties of the molecule. These substitutions can significantly influence the biological activity of the resulting compounds.

A general method for preparing 2-(alkoxy or aryloxy) pyrimidines involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyrimidine ring. For instance, 5-halo-4,6-dimethoxy-2-methylsulfonyl pyrimidine can be reacted with various alcohols in the presence of potassium carbonate to yield 5-halo-4,6-dimethoxy-2-(alkoxy or aryloxy) pyrimidines. derpharmachemica.com The reaction is typically carried out by refluxing the mixture in acetone. derpharmachemica.com

The use of sulfinates as catalysts has been shown to greatly accelerate the rate of nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine (B81016) with alkoxy or aryloxy nucleophiles, providing an efficient route to these derivatives. researchgate.net The introduction of different alkoxy and aryloxy groups allows for the fine-tuning of the properties of the pyrimidine derivatives for various applications. derpharmachemica.comresearchgate.net

Starting Pyrimidine Nucleophile Conditions Product Type
5-Halo-4,6-dimethoxy-2-methylsulfonyl pyrimidineAlcohols/PhenolsK2CO3, Acetone, Reflux5-Halo-4,6-dimethoxy-2-(alkoxy or aryloxy) pyrimidines derpharmachemica.com
2-Chloro-4,6-dimethoxypyrimidineAlkoxy/Aryloxy nucleophilesSulfinate catalyst2-(Alkoxy or aryloxy)-4,6-dimethoxypyrimidines researchgate.net

Advanced Spectroscopic and Structural Characterization of 4,5 Dimethoxypyrimidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For substituted pyrimidines, ¹H and ¹³C NMR provide specific chemical shift and coupling constant data that are diagnostic of the substitution pattern. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of a 4,5-dimethoxypyrimidine derivative would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the methoxy (B1213986) groups. For instance, in related dimethoxypyrimidine compounds, the methoxy protons typically appear as sharp singlets in the range of 3.7 to 4.2 ppm. nih.govacs.org The protons on the pyrimidine ring itself would have chemical shifts and coupling patterns dependent on the other substituents present. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In dimethoxy-substituted pyrimidines, the carbons of the methoxy groups typically resonate around 54-61 ppm. nih.govacs.org The chemical shifts of the pyrimidine ring carbons are highly sensitive to the electronic effects of the substituents. Carbons bonded to the electronegative oxygen atoms of the methoxy groups appear at lower field (higher ppm values), often in the range of 150-170 ppm. acs.orgcdnsciencepub.com The specific shifts allow for the unambiguous assignment of each carbon atom within the heterocyclic ring. core.ac.uk

Table 1: Representative NMR Data for Substituted Dimethoxypyrimidine Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Solvent
4-Chloro-5,6-dimethoxypyrimidine (B3037651) acs.org ¹H 8.27 (s, 1H), 4.03 (s, 3H), 3.88 (s, 3H) CDCl₃
4-Chloro-5,6-dimethoxypyrimidine acs.org ¹³C 163.6, 151.6, 151.3, 138.2, 60.7, 54.8 CDCl₃
2-(4-Fluorophenyl)-4,5-dimethoxypyrimidine nih.gov ¹H 8.37 (dd, 2H), 8.12 (s, 1H), 7.14 (m, 2H), 4.17 (s, 3H), 3.98 (s, 3H) CDCl₃
2-(4-Fluorophenyl)-4,5-dimethoxypyrimidine nih.gov ¹³C 163.1, 159.7, 155.3, 141.0, 137.2, 133.6, 129.6, 115.3, 56.4, 54.0 CDCl₃

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. eawag.ch

For this compound and its derivatives, the molecular ion peak (M+) in the mass spectrum would confirm the molecular weight. The fragmentation pattern observed in the mass spectrum can offer valuable structural information. libretexts.org For example, the loss of methyl radicals (•CH₃) or methoxy groups (•OCH₃) from the molecular ion are common fragmentation pathways for methoxy-substituted aromatic compounds. In HRMS analysis of fluorinated dimethoxypyrimidine derivatives, the calculated and found mass values for the protonated molecule [M+H]⁺ are typically within a very narrow margin, confirming the elemental composition. nih.govacs.org

Table 2: HRMS Data for Substituted Dimethoxypyrimidine Derivatives

Compound Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Technique
2-(4-Fluorophenyl)-4,5-dimethoxypyrimidine nih.gov C₁₂H₁₂FN₂O₂ 235.0877 235.0878 ESI
4-(4-Fluorophenyl)-5,6-dimethoxypyrimidine acs.org C₁₂H₁₂FN₂O₂ 235.0877 235.0882 ESI
5-(4-Fluorophenyl)-2,3-dimethoxypyrazine* acs.org C₁₂H₁₂FN₂O₂ 235.0877 235.0880 ESI

*Note: Data for a related dimethoxy-substituted diazine is included for comparison.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org In the case of this compound, the FT-IR spectrum would be characterized by several key absorption bands. mdpi.com

Characteristic vibrational frequencies include C-H stretching vibrations of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations within the pyrimidine ring, and C-O stretching vibrations of the methoxy groups. ripublication.comrsc.org For substituted pyrimidines, the C=C and C=N ring stretching bands are typically observed in the 1665–1383 cm⁻¹ region. mdpi.com The asymmetric and symmetric stretching of the C-O-C ether linkage of the methoxy groups would give rise to strong bands, typically in the 1250-1000 cm⁻¹ region. mdpi.com

Table 3: General FT-IR Data for Substituted Pyrimidines

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H (in CH₃) Stretching 2960 - 2850
C=N / C=C (in pyrimidine ring) Stretching 1665 - 1383 mdpi.com
C-O (ether linkage) Asymmetric/Symmetric Stretching 1250 - 1000 mdpi.com
C-H (ring) Bending 1015 - 681 mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions.

Studies on related compounds, such as 2-amino-4,6-dimethoxypyrimidine (B117758), show a lower cut-off wavelength around 228 nm, indicating transparency in the visible region. researchgate.netresearchgate.netnih.gov The presence of the pyrimidine ring and substituents like methoxy groups influences the position and intensity of these absorption bands. The optical transparency and bandgap energy are important parameters for potential applications in optical devices. researchgate.netnih.gov

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. carleton.eduuhu-ciqso.es

Single Crystal X-ray Diffraction (SC-XRD) for Molecular and Crystal Structures

For example, studies on the related 2-amino-4,6-dimethoxypyrimidine have shown that molecules are linked by N–H⋯N hydrogen bonds to form chains, which are then connected by π–π stacking interactions to build a three-dimensional framework. researchgate.net The crystal structure of 2-[4-(chloromethyl)phenoxy]-4,6-dimethoxypyrimidine shows a dihedral angle of 64.2° between the pyrimidine and benzene (B151609) rings. iucr.org Such structural details are crucial for understanding the physical properties and biological activity of these compounds. acs.orgnih.gov

Table 4: Crystallographic Data for a Related Dimethoxypyrimidine Derivative

Parameter 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine iucr.org
Chemical Formula C₁₃H₁₃ClN₂O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.3998 (17)
b (Å) 23.145 (5)
c (Å) 7.7967 (16)
β (°) 117.28 (3)
Volume (ų) 1347.2 (6)
Z 4

High-Resolution X-ray Diffraction (HRXRD)

High-Resolution X-ray Diffraction (HRXRD) is a technique used to obtain more detailed information about the crystal structure, including subtle structural details and electron density distribution. While specific HRXRD studies on this compound are not widely reported, the technique is invaluable for analyzing crystalline quality, strain, and epitaxial layer structures in materials science. For complex organic molecules, HRXRD can provide a more precise picture of the crystal lattice and any imperfections, which can influence the material's bulk properties. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the case of 2-amino-4,6-dimethoxypyrimidine, molecules are linked by two distinct N-H···N hydrogen bonds, with H···N distances of 2.23 and 2.50 Å, and N···N distances of 3.106 (2) and 3.261 (2) Å. nih.govresearchgate.net These interactions result in the formation of a chain of fused rings. These chains are further interconnected by aromatic π-π stacking interactions, creating a three-dimensional framework. nih.govresearchgate.net The planar structure of pyrimidine compounds facilitates these π-π stacking interactions, which can enhance binding affinity in molecular assemblies. scbt.com

The presence of different functional groups can alter these interaction patterns. For instance, in a cocrystal of 2-amino-4,6-dimethoxypyrimidine with 4-aminobenzoic acid, intermolecular O-H···N, N-H···O, and C-H···N interactions are observed. researchgate.net Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these intermolecular contacts. researchgate.net In another example, a macrocycle synthesized from 2-amino-4,6-dimethoxypyrimidine exhibits weak C-H···O interactions involving the methoxy groups, which contribute to the interlocking of molecular chains into two-dimensional sheets. iucr.org

The interplay of hydrogen bonding and π-π stacking is a common feature in pyrimidine derivatives. In some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, molecules are linked into stacks by a combination of C—H···π(pyrazole) hydrogen bonds and π–π stacking interactions between inversion-related pyrimidine rings. iucr.org The interplanar separation between pyrimidine rings can be around 3.443 (2) Å, with a ring-centroid offset of 1.282 (2) Å, indicating a significant stacking interaction. iucr.org The combination of these forces drives the self-assembly into well-defined supramolecular structures. mdpi.com

Table 1: Hydrogen Bond Parameters in 2-amino-4,6-dimethoxypyrimidine

InteractionH···N Distance (Å)N···N Distance (Å)N-H···N Angle (°)
N-H···N2.233.106 (2)171
N-H···N2.503.261 (2)145

Crystal Engineering Principles Applied to Dimethoxypyrimidine Systems

Crystal engineering provides a framework for designing solid-state structures with desired properties by understanding and controlling intermolecular interactions. rsc.orgchalcogen.ro For pyrimidine derivatives, this approach is particularly valuable for developing new materials with specific functionalities. rsc.orgbohrium.com

A key strategy in the crystal engineering of aminopyrimidine derivatives is the use of robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. rsc.org The interaction between a carboxylic acid and an aminopyrimidine moiety, for example, commonly results in an R2(2)(8) ring motif. acs.org A study involving 2-amino-4,6-dimethoxypyrimidine (MOP) and various carboxylic acids demonstrated the prevalence of three main synthons: linear heterotetramer (LHT), cyclic heterotetramer (CHT), and heterotrimer (HT). acs.org Among these, the LHT synthon was found to be the most dominant. acs.org

The formation of cocrystals or salts can be rationalized using the ΔpKa rule, which considers the difference in acidity between the components. However, its predictive power can vary from system to system, as seen in the case of MOP molecular complexes. acs.org

The functionalization of the pyrimidine ring significantly influences the resulting molecular arrangement and properties. rsc.org For instance, the introduction of bulky benzyl (B1604629) groups in place of methoxy and amino hydrogens in 2-amino-4,6-dimethoxypyrimidine disrupts the typical hydrogen-bonding networks, leading to the formation of centrosymmetric dimers instead of extended chains and reducing crystallinity. The elucidation of these molecular arrangements through single-crystal X-ray diffraction is a cornerstone of crystal engineering, providing insights into structure-property relationships. rsc.orgacs.org This knowledge is instrumental in the rational design of new materials, including those with potential applications in pharmaceuticals and materials science. rsc.orgchalcogen.ro

Table 2: Common Supramolecular Synthons in Aminopyrimidine-Carboxylic Acid Systems

SynthonDescriptionPrevalence
Linear Heterotetramer (LHT)An extended hydrogen-bonded chain involving both acid and pyrimidine molecules.Dominant
Cyclic Heterotetramer (CHT)A closed-ring structure formed by two acid and two pyrimidine molecules.Less common
Heterotrimer (HT)A three-molecule assembly of acid and pyrimidine units.Less common

Chromatographic Techniques for Compound Isolation and Purity Analysis (e.g., HPLC, Prep-HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, identification, and quantification of pyrimidine derivatives. researchgate.net Reversed-phase HPLC is most commonly employed, typically utilizing C8 and C18 silica (B1680970) gel columns. researchgate.net The separation is often achieved under isocratic or gradient elution conditions with a variety of mobile phases. researchgate.net

For the analysis of this compound and its derivatives, HPLC is crucial for monitoring reaction progress and assessing final product purity. chemicalbook.com For instance, the purity of synthesized 2-amino-4,6-dimethoxypyrimidine has been confirmed to be as high as 99.88% using HPLC analysis. google.com In the synthesis of azimsulfuron (B1666442), a herbicide containing a dimethoxypyrimidine moiety, HPLC was used to identify and quantify process-related impurities, including 2-amino-4,6-dimethoxypyrimidine. e-journals.in

Preparative HPLC (Prep-HPLC) is an essential tool for the isolation and purification of pyrimidine compounds from complex mixtures. google.commdpi.com This technique operates on the same principles as analytical HPLC but on a larger scale, allowing for the collection of purified fractions. In the development of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for PET imaging, semi-preparative HPLC with a C18 column was used to purify the radiolabeled product. nih.gov Similarly, impurities in technical grade azimsulfuron were isolated for characterization using preparative HPLC. e-journals.in

To enhance detection sensitivity and selectivity, pre-column derivatization can be employed. jst.go.jp For example, pyrimidine compounds can be derivatized with a fluorescent tag, allowing for highly sensitive chemiluminescence detection in HPLC. jst.go.jp

Table 3: Typical HPLC Conditions for Pyrimidine Derivative Analysis

ParameterTypical Value/Condition
ColumnReversed-phase C8 or C18
Column Length7-30 cm
Mobile PhaseAcetonitrile/water, often with buffers
Elution ModeIsocratic or gradient
DetectionUV-Vis, Mass Spectrometry (MS), Fluorescence

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA))

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are vital for characterizing the thermal stability and phase behavior of this compound compounds. nih.govscispace.comresearchgate.net

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components like water. sdiarticle5.com For a cocrystal of 2-amino-4,6-dimethoxypyrimidine and 4-aminobenzoic acid (2AD4AB), TGA revealed that the crystal is thermally stable up to 155 °C. researchgate.net In another study on a Y-shaped pyrimidine compound, TGA showed stability between 35 and 100 °C, followed by a multi-stage decomposition process at higher temperatures. nih.govacs.org The thermal stability of 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R)-tartrate was found to be up to 147 °C. nih.gov

DTA measures the temperature difference between a sample and a reference material, while DSC measures the heat flow required to maintain the sample at the same temperature as the reference. Both techniques can identify thermal events such as melting, crystallization, and decomposition. sdiarticle5.com DTA of the aforementioned Y-shaped pyrimidine compound showed an endothermic peak at 116 °C. nih.gov For some pyrimidine-derived Schiff base complexes, TGA/DTA analysis confirmed the presence of coordinated water molecules by showing an initial weight loss at temperatures corresponding to dehydration. sdiarticle5.com

These thermal properties are critical for determining the suitability of materials for various applications, especially in fields like nonlinear optics where materials must withstand certain temperature ranges without degrading. nih.govnih.gov

Table 4: Thermal Decomposition Data for Selected Pyrimidine Derivatives

CompoundTechniqueKey FindingsReference
2-amino-4,6-dimethoxypyrimidine-4-aminobenzoic acid (2AD4AB)TG-DTAStable up to 155 °C researchgate.net
Y-shaped pyrimidine compound (DMS)TGA/DTAStable from 35-100 °C; multi-stage decomposition above 100 °C; endotherm at 116 °C nih.gov
2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R)-tartrate (2ADT)TGAStable up to 147 °C nih.gov
Cu(II) Schiff base complexTGA/DTAInitial mass loss at 50-195 °C corresponds to loss of two lattice water molecules sdiarticle5.com

Theoretical and Computational Investigations of 4,5 Dimethoxypyrimidine and Its Analogues

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecular systems. By approximating the exchange-correlation energy, DFT methods provide a balance between computational cost and accuracy, making them suitable for studying heterocyclic compounds like pyrimidine (B1678525) derivatives. researchgate.net These calculations offer deep insights into molecular geometry, orbital energies, charge distribution, and reactivity, which are crucial for understanding the chemical behavior of these molecules. Studies on pyrimidine analogues frequently employ hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with Pople-style basis sets like 6-311G(d,p) or 6-31G(d,p), to achieve reliable results that correlate well with experimental data. nih.govscispace.comresearchgate.net

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. nih.gov This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point, representing a true energy minimum, is located. The convergence to a minimum is confirmed by performing a vibrational frequency analysis, where the absence of imaginary frequencies indicates a stable structure. rsc.org

For pyrimidine derivatives, DFT calculations can accurately predict the planarity of the pyrimidine ring and the orientation of substituent groups like methoxy (B1213986) groups. The optimized geometrical parameters, such as the C-N and C-C bond lengths within the ring and the bond angles between ring atoms, provide a detailed three-dimensional picture of the molecule. This structural information is fundamental for understanding steric effects and the molecule's potential interactions with biological targets or other chemical species. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Ring Structure This table presents typical bond lengths and angles for a pyrimidine ring, as determined by DFT calculations. Actual values for 4,5-Dimethoxypyrimidine would require specific calculations.

ParameterTypical Calculated Value (B3LYP/6-31G(d,p))
N1-C2 Bond Length (Å)1.34
C2-N3 Bond Length (Å)1.33
N3-C4 Bond Length (Å)1.34
C4-C5 Bond Length (Å)1.40
C5-C6 Bond Length (Å)1.39
C6-N1 Bond Length (Å)1.34
N1-C2-N3 Bond Angle (°)126.5
C2-N3-C4 Bond Angle (°)115.5
N3-C4-C5 Bond Angle (°)128.0

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

For pyrimidine derivatives, FMO analysis reveals the distribution of these key orbitals across the molecule. In many cases, the HOMO is localized over the pyrimidine ring and electron-donating substituents, while the LUMO may be similarly distributed, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net These calculations help predict how the molecule will interact in chemical reactions, such as cycloadditions or substitution reactions. wikipedia.org

Table 2: Frontier Molecular Orbital Parameters This table illustrates typical FMO energy values and the resulting global reactivity descriptors calculated from them.

ParameterSignificanceFormula
E(HOMO)Electron donating ability-
E(LUMO)Electron accepting ability-
Energy Gap (ΔE)Chemical reactivity and stabilityE(LUMO) - E(HOMO)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. ias.ac.in It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red or yellow regions represent negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. researchgate.netwalisongo.ac.id Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. walisongo.ac.id

MEP analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for identifying reactive sites. mdpi.com For a molecule like this compound, MEP maps would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them potential hydrogen bond acceptors. The methoxy groups would also influence the potential distribution. The topography of the MEP, including the location of potential minima (Vmin), is crucial for understanding intermolecular interactions. ias.ac.inmdpi.com

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. researchgate.net These parameters, based on Koopmans' theorem, provide a more detailed picture of reactivity than the energy gap alone. researchgate.net

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E(HOMO)). pharmacophorejournal.com

Electron Affinity (A): The energy released when an electron is added (A ≈ -E(LUMO)). pharmacophorejournal.com

Chemical Hardness (η): Measures resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive. pharmacophorejournal.com

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system (μ = -(I + A) / 2). pharmacophorejournal.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η). pharmacophorejournal.com

In addition to these global parameters, the distribution of charge on individual atoms is determined through methods like Natural Population Analysis (NPA), which is part of the NBO analysis. uni-muenchen.de This provides atomic charges that are less dependent on the basis set than older methods like Mulliken population analysis, offering a more reliable picture of the electrostatic landscape within the molecule.

Table 3: Global Chemical Reactivity Descriptors This table defines key reactivity parameters that can be derived from FMO energies.

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -E(HOMO)Propensity to lose an electron.
Electron Affinity (A)A ≈ -E(LUMO)Ability to accept an electron.
Chemical Hardness (η)η = (I - A) / 2Resistance to deformation; high hardness implies low reactivity.
Softness (S)S = 1 / 2ηReciprocal of hardness; high softness implies high reactivity.
Electrophilicity Index (ω)ω = μ² / 2ηPropensity of a species to act as an electrophile.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. benasque.org It computes the vertical excitation energies, which correspond to electronic transitions from the ground state to various excited states, and the oscillator strengths, which determine the intensity of these transitions. researchgate.net

By simulating the UV-Visible spectrum, TD-DFT helps to understand the nature of electronic transitions, such as n→π* (from a non-bonding orbital to an anti-bonding π orbital) or π→π* (from a bonding π orbital to an anti-bonding π orbital). researchgate.net These theoretical spectra can be compared with experimental data, often showing good agreement and aiding in the interpretation of the observed absorption bands. pharmacophorejournal.compharmacophorejournal.com For pyrimidine derivatives, TD-DFT calculations can predict the main absorption maxima (λmax) and identify the specific molecular orbitals involved in the electronic excitations. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a set of localized orbitals that align with the chemist's intuitive Lewis structure picture of bonds and lone pairs. uni-muenchen.de This analysis is particularly useful for understanding delocalization effects and intramolecular charge transfer.

Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table shows hypothetical examples of NBO interactions that could be observed in a molecule like this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N1π(C2-N3)~20-30Lone pair delocalization
LP(2) O(methoxy)σ(C4-C5)~2-5Hyperconjugation
π(C4-C5)π*(C6-N1)~15-25π-electron delocalization

Relative Enthalpies and Stabilities of Tautomers/Protomers

The study of tautomerism and protomerism is crucial for understanding the chemical behavior of heterocyclic compounds like pyrimidines, as the relative stability of different forms can significantly influence their reactivity and biological activity. Tautomers are isomers that differ in the position of a proton and a double bond, while protomers are isomers that differ only in the site of protonation.

Computational studies, often employing density functional theory (DFT), are used to calculate the relative enthalpies and Gibbs free energies of different tautomeric and protomeric forms. For instance, investigations into uracil (B121893) and its derivatives, which are structurally related to pyrimidines, have provided a framework for understanding these equilibria. The relative stabilities of tautomers can be significantly affected by substitution patterns and the surrounding environment, such as the polarity of the solvent. nih.gov For example, in some substituted uracil derivatives, the formation of intramolecular hydrogen bonds can stabilize otherwise less favorable tautomers. nih.gov

A study on the relative enthalpies of 1,3-dimethyl-2,4-pyrimidinedione, 2,4-dimethoxypyrimidine (B108405), and 4-methoxy-1-methyl-2-pyrimidinone (B11956769) was conducted to estimate the relative stabilities of two protomers of uracil. acs.org Such research highlights the delicate balance of electronic and steric effects that govern tautomeric and protomeric preference. While specific data for this compound is not abundant in the public domain, the principles derived from its analogues are directly applicable. The methoxy groups at the 4 and 5 positions of this compound are expected to influence the electron density of the pyrimidine ring, thereby affecting the proton affinities of the nitrogen atoms and the relative stabilities of potential tautomers.

Table 1: Factors Influencing Tautomeric and Protomeric Stabilities of Pyrimidine Analogues

FactorDescriptionReference
Substitution Pattern Electron-donating or -withdrawing groups can alter the electron density of the pyrimidine ring, favoring certain tautomeric forms. For example, an amino group's electron-donating nature and a nitro group's electron-withdrawing character can influence tautomeric preferences in uracil derivatives. nih.gov
Solvent Effects The polarity of the solvent can stabilize or destabilize different tautomers. Polar solvents may favor more polar tautomers through dipole-dipole interactions or hydrogen bonding. nih.gov
Intramolecular Hydrogen Bonding The presence of substituents capable of forming intramolecular hydrogen bonds can significantly stabilize specific tautomers, sometimes shifting the equilibrium towards a form that is less stable in the absence of such an interaction. nih.gov
Proton Affinity The relative proton affinities of the ring nitrogen atoms and exocyclic functional groups determine the most likely sites of protonation and thus the most stable protomers. acs.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a this compound analogue, might interact with a biological target, typically a protein or nucleic acid.

Several studies have employed molecular docking to investigate the interactions of pyrimidine derivatives with various biological targets. For example, pyrimidine derivatives have been docked into the active site of fibroblast growth factor receptor 3 (FGFR3), a target for bladder cancer therapy. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of the compound. nih.gov In one study, molecular dynamics (MD) simulations suggested that a fluorine atom on a phenyl ring of a pyrimidine derivative interacts with the main chain NH moiety of an aspartate residue in FGFR3 via a hydrogen bond. nih.gov

Similarly, novel cationic and non-cationic pyrimidine derivatives have been synthesized and their interactions with G-quadruplex DNA explored through molecular dynamics simulations. rjeid.com These computational studies, in conjunction with experimental data, confirmed that certain derivatives were more prone to form stable complexes with the G-quadruplex, indicating their potential as telomerase inhibitors. rjeid.com Molecular docking has also been used to study pyrimidine derivatives as potential inhibitors for colorectal cancer by targeting enzymes like thymidylate synthase. jocpr.com In another example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were designed as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with molecular docking used to understand their binding modes. mdpi.com

Table 2: Examples of Molecular Docking Studies on Pyrimidine Analogues

Pyrimidine AnalogueBiological TargetKey Findings from DockingReference
Pyrimidine derivativeFibroblast growth factor receptor 3 (FGFR3)A fluorine atom on the ligand formed a hydrogen bond with the main chain NH of Asp635. nih.gov
Cationic pyrimidine derivativeG-quadruplex DNAThe cationic derivative was more prone to form a stable complex compared to its non-cationic counterpart. rjeid.com
Pyridine (B92270) and pyrimidine derivativesThymidylate synthaseIdentified as potent inhibitors for anti-colorectal cancer chemotherapy. jocpr.com
Pyrazolo[1,5-a]pyrimidine derivativesCyclin-dependent kinase 2 (CDK2) and Tropomyosin receptor kinase A (TRKA)The synthesized compounds adopt binding modes similar to known inhibitors, forming hydrogen bonds within the kinase hinge region. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been widely applied to pyrimidine derivatives to understand the structural requirements for various biological activities. For instance, a QSAR investigation on pyrimidine derivatives for antitubercular activity against M. tuberculosis was performed using multiple linear regression (MLR) and other methods. journaljpri.com The study indicated that the predicted antitubercular activity could be modeled by these methods, and docking analysis further supported the experimental data. journaljpri.com

In another study, group-based QSAR (G-QSAR) modeling was used for pyrimidine derivatives with antiviral, antimalarial, and anticancer activities. journalwjbphs.comjournalwjbphs.com This approach constructs models based on descriptors for specific substitution sites on the molecule. journalwjbphs.comjournalwjbphs.com For the antiviral series, the model highlighted the importance of hydrophobicity and electronic properties. journalwjbphs.comjournalwjbphs.com The antimalarial model showed a significant influence of molecular refractivity and EState indices, while the anticancer model emphasized the role of SlogP, ESI, and valence connectivity descriptors. journalwjbphs.comjournalwjbphs.com

QSAR analysis has also been performed on pyrimidine derivatives as inhibitors of the VEGFR-2 receptor to inhibit cancer. nih.gov This study used both multiple linear regression (MLR) and artificial neural network (ANN) models, concluding that the non-linear ANN method was more powerful for predicting the pharmacological activity of similar compounds. nih.gov

Table 3: QSAR Models for Pyrimidine Derivatives

ActivityModel TypeKey DescriptorsFindingsReference
AntitubercularMultiple Linear Regression (MLR)Physicochemical parametersGood models were developed to predict antitubercular activity. journaljpri.com
AntiviralGroup-based QSAR (G-QSAR)R1_SLogP, R2_EState, R3_PolarizabilityHydrophobic and electronic properties at different substitution sites are crucial for activity. journalwjbphs.comjournalwjbphs.com
AntimalarialGroup-based QSAR (G-QSAR)Molecular refractivity, EState indicesThese descriptors significantly influence the antimalarial activity. journalwjbphs.comjournalwjbphs.com
AnticancerGroup-based QSAR (G-QSAR)SlogP, ESI, valence connectivityThese descriptors are important for the anticancer activity of the studied pyrimidine derivatives. journalwjbphs.comjournalwjbphs.com
VEGFR-2 InhibitionMLR and Artificial Neural Network (ANN)Various calculated descriptorsThe non-linear ANN model showed higher predictive power than the linear MLR model. nih.gov

Crystal Nucleation and Growth Simulations

The crystallization process, starting with nucleation and followed by crystal growth, is fundamental in determining the solid-state properties of a compound, which in turn affect its stability, solubility, and bioavailability. Computational simulations can provide insights into these processes at a molecular level.

General computational approaches, such as molecular dynamics (MD) simulations and phase-field models, are used to study crystal nucleation and growth. scirp.orgucl.ac.uk These simulations can help in understanding the formation of the initial crystal nucleus from a supersaturated solution and the subsequent growth of different crystal faces. scirp.orgnih.gov The surface energy of different crystallographic planes is a key factor that can be estimated computationally to predict the final crystal morphology. scirp.org

Atomistic simulations can provide insights into the mechanisms of nucleation, which can be difficult to ascertain experimentally. ucl.ac.uk The accuracy of these simulations is highly dependent on the force field used to describe the interactions between molecules. ucl.ac.uk For meaningful results, the force field should accurately reproduce the structure, density, and stability of the crystal phase, as well as the properties of the solution. ucl.ac.uk

Table 4: Computational Methods for Simulating Crystal Nucleation and Growth

MethodDescriptionApplicationReference
Molecular Dynamics (MD) Simulations Simulates the motion of atoms and molecules over time based on a given force field.Can be used to observe the spontaneous formation of a crystal nucleus from solution and to study the dynamics of crystal growth at a molecular level. ucl.ac.uk
Phase-Field Models A continuum model that describes the evolution of a system in terms of an order parameter (the phase field).Suitable for simulating crystal growth on a larger scale and can reproduce complex crystal shapes like dendrites and faceted polyhedra. scirp.org
Surface Energy Estimation Computational methods are used to calculate the energy of different crystal surfaces.Helps in predicting the equilibrium crystal shape based on the principle of minimum surface energy (Wulff construction). scirp.org
Advanced Sampling Methods Techniques like metadynamics and umbrella sampling are used to overcome the long timescales of nucleation events in simulations.Enables the calculation of the free energy barrier for nucleation and the nucleation rate. ucl.ac.uk

Advanced Applications in Chemical Research

Medicinal Chemistry Research Applications

Research into other Biological Activities (e.g., Anti-inflammatory, Antipyretic, Antihypertensive)

While pyrimidine (B1678525) derivatives are widely recognized for a range of biological effects, specific research singling out 4,5-Dimethoxypyrimidine for anti-inflammatory, antipyretic, or antihypertensive properties is not extensively documented in publicly available literature. However, studies on closely related isomers provide insight into the potential of the dimethoxypyrimidine core.

Research has shown that derivatives of other dimethoxypyrimidine isomers exhibit notable biological activities. For instance, 4-Sulfanilamido-5,6-dimethoxypyrimidine has been noted for its anti-inflammatory and antipyretic properties. drugbank.com Furthermore, derivatives of the 4,6-dimethoxypyrimidine (B185312) isomer have been synthesized and screened for anti-inflammatory effects. One such study reported that the compound 2-methylsulfonyl-4,6-dimethoxypyrimidine demonstrated anti-inflammatory activity. psu.edu Another series of derivatives, specifically (2-(4,6-dimethoxypyrimidin-2-yloxy)-5-methylphenyl)(p-tolyl)methanone, also showed good anti-inflammatory activity in pharmacological screenings. psu.edu

In the area of antihypertensive research, various pyrimidine derivatives have been explored. For example, a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which contain a related dimethoxy-substituted heterocyclic system, were prepared and tested for their ability to reduce blood pressure. nih.gov Similarly, certain 1,4-dihydro-5-pyrimidine carboxamides have been synthesized and evaluated for antihypertensive activity. nih.gov These studies underscore the general potential of the broader pyrimidine class in cardiovascular research, although specific data on the 4,5-dimethoxy isomer remains limited. researchgate.net

Agrochemical Research Applications

Dimethoxypyrimidine derivatives are crucial intermediates in the agrochemical industry, particularly in the development of herbicides and fungicides. chemimpex.comcymitquimica.com

The most significant application of dimethoxypyrimidines in agrochemical research is as a key building block for sulfonylurea herbicides. researchgate.net While research often highlights the 2-amino-4,6-dimethoxypyrimidine (B117758) isomer, its role exemplifies the utility of this chemical class. These herbicides are known for their high efficiency, low application rates, and selectivity. researchgate.nete-journals.in The dimethoxypyrimidine ring is a critical component of the final active molecule. e-journals.in

The synthesis process typically involves coupling the pyrimidine intermediate with a substituted sulfonyl isocyanate or a related precursor to form the characteristic sulfonylurea bridge. e-journals.ingoogle.com This modular synthesis allows for the creation of a wide variety of herbicides with different spectrums of activity.

Table 1: Examples of Sulfonylurea Herbicides Developed from a Dimethoxypyrimidine Intermediate

Herbicide NamePrimary UseReference
NicosulfuronPost-emergence control of grasses in maize researchgate.netgoogle.comgoogle.com
Azimsulfuron (B1666442)Post-emergent weed control in rice paddies e-journals.in
Bensulfuron-methylSelective control of broadleaf weeds and sedges in rice researchgate.net
Pyrasulfuron-methylBroad-spectrum weed control researchgate.net
Ethoxysulfuron-methylControl of broad-leaved weeds and sedges researchgate.net

Dimethoxypyrimidine derivatives are also utilized in the formulation of fungicides. chemimpex.com For instance, 5-Bromo-2,4-dimethoxypyrimidine (B14629) and 2-Chloro-4,6-dimethoxypyrimidine (B81016) are noted for their use in creating effective fungicides to protect crops. chemimpex.combiosynth.com In this context, the pyrimidine derivative is the active ingredient that is combined with various inert materials to create a usable product.

A fungicide formulation is a mixture of the active ingredient with inert components that improve its storage, handling, application, and effectiveness. vt.edu Common formulation types include:

Wettable Powders (WP): Dry, finely ground powders that are mixed with water to form a spray suspension. They require constant agitation to prevent settling. vt.edu

Water-Dispersible Granules (WDG) or Dry Flowables (DF): Granular formulations that disintegrate into fine particles when mixed with water. They are easier to measure and handle than wettable powders, reducing inhalation hazards. vt.edu

Granules (G): Larger, heavier particles where the active ingredient is absorbed or coated onto an inert carrier. They are ready to use and have low drift potential. vt.edu

The choice of formulation depends on the target pest, the crop, and the application equipment available. vt.edu

Catalysis Research

In the context of catalysis, this compound and its isomers primarily serve as versatile building blocks or substrates in reactions catalyzed by other agents, rather than acting as catalysts themselves. Their unique electronic and structural properties make them valuable intermediates for synthesizing more complex molecules. chemimpex.com

A key area where these compounds are employed is in palladium-catalyzed cross-coupling reactions. researchgate.net For example, derivatives like 5-iodo-2,4-dimethoxypyrimidine (B1296177) can undergo reactions such as Heck or Suzuki couplings. In these transformations, a palladium catalyst facilitates the formation of a new carbon-carbon bond between the pyrimidine ring and another organic molecule, enabling the construction of complex molecular architectures. researchgate.net The methoxy (B1213986) groups on the pyrimidine ring influence its reactivity and solubility, making it a valuable component in organic synthesis. cymitquimica.com

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Crystal engineering, a sub-discipline, involves designing the architecture of molecular solids. Aminopyrimidine derivatives, such as 2-amino-4,6-dimethoxypyrimidine, are excellent candidates for these studies due to their ability to form predictable and robust hydrogen-bonding networks. nih.govacs.org

Research has shown that 2-amino-4,6-dimethoxypyrimidine readily forms co-crystals with various carboxylic acids. acs.orgtandfonline.com The interactions between the amino group and the pyrimidine ring nitrogens with the carboxylic acid group lead to the formation of specific, recurring hydrogen-bonding patterns known as supramolecular synthons. acs.orgiucr.org The most common and stable of these is the R₂²(8) ring motif, where the acid and the pyrimidine base are linked by a pair of N—H···O and O—H···N hydrogen bonds. iucr.orgiucr.orgresearchgate.net

The predictable nature of these synthons allows chemists to design and construct complex, multi-component crystalline structures with desired properties. nih.gov By selecting different acidic components, researchers can fine-tune the resulting supramolecular architecture. This has led to the creation of novel organic-inorganic hybrid materials and functional materials, such as those with nonlinear optical properties. nih.govrsc.org

Table 2: Common Supramolecular Synthons in Co-crystals of 2-Amino-4,6-dimethoxypyrimidine and Carboxylic Acids

Synthon NameDescriptionPrevalenceReference
Linear Heterotetramer (LHT)A linear assembly involving two acid and two pyrimidine molecules.Dominant and most stable synthon. acs.org
Cyclic Heterotetramer (CHT)A cyclic assembly of two acid and two pyrimidine molecules.Commonly observed. acs.org
Heterotrimer (HT)An assembly of one acid and two pyrimidine molecules.Frequently occurs. acs.org
R₂²(8) Ring MotifA robust cyclic motif formed by two hydrogen bonds between one acid and one pyrimidine molecule.The fundamental interaction in most co-crystals. iucr.orgresearchgate.net

Based on a comprehensive review of available scientific literature, it is not feasible to generate an article on the chemical compound “this compound” that adheres to the specified outline. The advanced chemical research applications and materials science topics requested—such as specific co-crystal synthesis, the development of coordination polymers, defined hydrogen-bonded architectures, and use in organic photovoltaics—are not documented for this particular isomer in the available literature.

The specified research areas heavily rely on molecular structures with specific functional groups, such as amino groups, that can form strong, directional hydrogen bonds essential for creating the outlined supramolecular assemblies. Extensive research exists for other isomers, like 2-amino-4,6-dimethoxypyrimidine, which possess these functional groups and are actively studied for the applications listed. However, this compound lacks these features, and consequently, research on its use in these specific contexts has not been found.

Fulfilling the request would require fabricating information or using data from a different compound, which would violate the core requirements of accuracy and strict adherence to the subject.

4,5 Dimethoxypyrimidine in the Context of Advanced Heterocyclic Chemistry

Pyrimidine (B1678525) Ring System: Fundamental Aromaticity and Reactivity

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. nih.gov This arrangement of nitrogen atoms within the ring significantly influences its electronic properties and chemical behavior. Like benzene (B151609), the pyrimidine ring is planar and adheres to Hückel's rule for aromaticity, with six π-electrons delocalized across the ring, which imparts considerable stability to the molecule. nih.gov

The presence of the two electronegative nitrogen atoms, however, makes the pyrimidine ring electron-deficient, a property often referred to as π-deficiency. This electronic characteristic is central to understanding its reactivity. The lone pair electrons on the nitrogen atoms are located in sp² orbitals in the plane of the ring and are not part of the aromatic π-system. nih.gov

With regard to 4,5-Dimethoxypyrimidine , specific experimental or theoretical studies on its aromaticity were not found in the available scientific literature. Generally, the introduction of electron-donating groups, such as methoxy (B1213986) groups (-OCH₃), to an aromatic ring can influence the electron density and potentially the degree of aromaticity. However, without specific research on this compound, any statement on how the two methoxy groups at the 4 and 5 positions affect its aromatic character would be speculative.

Reactivity of Six-Membered Aromatic Heterocycles

The reactivity of six-membered aromatic heterocycles like pyrimidine is dictated by their electron-deficient nature. Compared to benzene, the pyrimidine ring is generally less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution. nih.gov

Electrophilic Aromatic Substitution: The electron-withdrawing effect of the two nitrogen atoms deactivates the ring towards attack by electrophiles. When such reactions do occur, they are typically sluggish and require harsh conditions. Substitution, if it happens, is directed to the C-5 position, which is the most electron-rich carbon atom in the pyrimidine ring. nih.gov For This compound , the presence of two electron-donating methoxy groups would be expected to increase the electron density of the ring, making it more susceptible to electrophilic attack than the parent pyrimidine. However, no specific studies on the electrophilic substitution reactions of this compound have been reported.

Nucleophilic Aromatic Substitution: The electron deficiency of the pyrimidine ring makes it susceptible to attack by nucleophiles, particularly at the carbon atoms in positions 2, 4, and 6, which are ortho or para to the nitrogen atoms. nih.gov The presence of a good leaving group at these positions facilitates nucleophilic substitution. In the case of This compound , while the methoxy groups themselves are not excellent leaving groups, their electronic influence on the reactivity of the ring towards nucleophiles has not been documented in the scientific literature.

Structure-Activity Relationships in Pyrimidine Analogues

The pyrimidine scaffold is a common feature in many biologically active compounds, and the study of structure-activity relationships (SAR) for pyrimidine analogues is a significant area of medicinal chemistry. The nature, position, and orientation of substituents on the pyrimidine ring can profoundly influence the biological activity of the molecule. eurekaselect.com For instance, the introduction of different functional groups can affect a compound's ability to bind to a biological target, its solubility, and its metabolic stability.

A search of the scientific literature did not yield any specific structure-activity relationship studies for This compound . While there is extensive research on other pyrimidine derivatives, including those with methoxy substituents at other positions, no dedicated research on the biological activities of this compound and how its specific substitution pattern influences any such activity has been published. Research on pyrimido[4,5-d]pyrimidines, which contain a fused pyrimidine ring system, has shown a diverse range of biological activities, including antiviral and anticancer properties. nih.govnih.goveurekaselect.commdpi.comnih.govmdpi.com However, these findings cannot be directly extrapolated to the unfused this compound.

Biosynthetic Pathways and Pyrimidine Derivatives (if applicable to research studies, not general biosynthesis)

The biosynthesis of the pyrimidine ring is a fundamental biological process, leading to the formation of nucleotides that are essential for the synthesis of DNA and RNA. researchgate.net This de novo pathway involves a series of enzymatic steps starting from simple precursors like bicarbonate, ammonia, and aspartate. researchgate.net

With respect to This compound , there is no information available in the scientific literature to suggest that it is a naturally occurring compound or that it is involved in any specific biosynthetic pathways that have been the subject of research studies. The focus of pyrimidine biosynthesis research is on the formation of the core pyrimidine nucleotides (e.g., UMP, CMP) and their subsequent modifications to form the building blocks of nucleic acids. nih.gov There are no documented studies on the biosynthesis of this particular methoxy-substituted pyrimidine.

Data on Related Dimethoxypyrimidine Compounds

To provide some context, the following table includes data for other dimethoxypyrimidine isomers that have been reported in the literature. It is crucial to note that this data is not for this compound and is provided for informational purposes only.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,4-Dimethoxypyrimidine (B108405)C₆H₈N₂O₂140.143551-55-1
4,6-Dimethoxypyrimidine (B185312)C₆H₈N₂O₂140.145270-94-0
2-Amino-4,6-dimethoxypyrimidine (B117758)C₆H₉N₃O₂155.1536315-01-2
4-Amino-2,6-dimethoxypyrimidineC₆H₉N₃O₂155.153289-50-7

Future Research Directions and Challenges in 4,5 Dimethoxypyrimidine Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of new and more efficient synthetic pathways to 4,5-dimethoxypyrimidine and its derivatives is a cornerstone of future research. While established methods exist, they often involve multiple steps and the use of hazardous reagents. guidechem.comchemicalbook.com A significant challenge lies in creating more sustainable and atom-economical syntheses.

Future efforts will likely focus on:

C-H Activation: Direct functionalization of the pyrimidine (B1678525) core through C-H activation would represent a major leap forward, minimizing the need for pre-functionalized starting materials and reducing waste.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting and optimizing flow-based methods for the synthesis of this compound could lead to more efficient and greener industrial production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions, contributing to more environmentally friendly processes.

A notable synthesis of a this compound derivative involves the Suzuki coupling of 2-chloro-4,5-dimethoxypyrimidine (B1530440) with an appropriate boronic acid. acs.orgnih.gov This highlights the importance of cross-coupling reactions in building molecular complexity around the pyrimidine core. ethernet.edu.et

Design and Synthesis of Advanced Functional Materials

The unique electronic and structural properties of the pyrimidine ring make this compound an attractive building block for advanced functional materials. Its presence has been noted in the context of novel fluorine-containing polymers for photoresist compositions in the electronics industry. google.comgoogle.comgoogle.com

Future research in this area will likely involve:

Organic Electronics: Incorporating the this compound moiety into conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-deficient nature of the pyrimidine ring can be tuned by the methoxy (B1213986) groups, influencing the material's electronic properties.

Sensors: Developing chemosensors based on this compound derivatives that can selectively detect specific analytes through changes in their optical or electronic properties.

Liquid Crystals: The use of pyrimidine derivatives as intermediates in the synthesis of liquid crystals is an area with potential for exploration. lookchem.com

Development of Next-Generation Pharmaceutical Leads and Agrochemicals

The this compound scaffold is a well-established pharmacophore, most notably in the antimalarial drug sulfadoxine. guidechem.comchemicalbook.comfengchengroup.comchinachemnet.comchemnet.commade-in-china.comnih.gov In sulfadoxine, the this compound moiety is crucial for its mechanism of action, which involves the inhibition of dihydropteroate (B1496061) synthetase in parasites. fengchengroup.comnih.gov

The future of pharmaceutical and agrochemical research involving this compound will focus on:

Drug Discovery:

Antivirals: Research has shown that phenyl substituted 5-hydroxypyrimidin-4(3H)-ones, derived from this compound intermediates, are inhibitors of influenza A endonuclease. acs.org Further exploration of this scaffold could lead to new antiviral agents. nih.gov

Anticancer Agents: Studies have investigated the cytotoxic activity of derivatives, such as N-([1,3-Dioxoindolin-2-yl)phenyl]sulfonyl)6-amino-4,5-dimethoxypyrimidine, against cancer cell lines. oaji.netoaji.net

COMT Inhibitors: The compound 2-chloro-4,5-dimethoxypyrimidine has been mentioned in the context of developing catechol-O-methyltransferase (COMT) inhibitors for treating psychiatric disorders. google.comgoogle.com

Agrochemicals: The inherent biological activity of pyrimidine derivatives suggests their potential in developing new herbicides, fungicides, and insecticides. chinachemnet.comchemnet.commade-in-china.com Research will aim to design molecules with high efficacy and favorable environmental profiles.

In-depth Mechanistic Understanding of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. The reactivity of the pyrimidine ring is influenced by the two methoxy groups, which can direct substitution reactions and affect the stability of intermediates.

Key areas for future mechanistic studies include:

Cross-Coupling Reactions: Elucidating the precise mechanisms of Suzuki, Ullmann, and other cross-coupling reactions involving this compound derivatives will enable the development of more efficient and selective catalytic systems. acs.orgethernet.edu.et

Metabolic Pathways: Investigating the metabolism of drugs containing the this compound moiety, such as sulfadoxine, can provide insights into their pharmacokinetic and pharmacodynamic properties, including potential deamination and hydroxylation pathways. karger.com

Photochemical Reactions: Exploring the photochemical reactivity of this compound could open up new avenues for its functionalization and application in photopharmacology and materials science.

Integration of Experimental and Computational Approaches for Predictive Modeling

The synergy between experimental and computational chemistry is set to revolutionize the study of this compound. Predictive modeling can significantly accelerate the discovery and development of new molecules with desired properties.

Future directions in this integrated approach include:

Virtual Screening: Employing computational docking and molecular dynamics simulations to screen large virtual libraries of this compound derivatives for their potential as drug candidates or functional materials.

QSAR and QSPR: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity and physical properties of new derivatives, guiding synthetic efforts towards the most promising candidates.

Reaction Modeling: Using computational methods to model reaction pathways and transition states, providing a deeper understanding of reaction mechanisms and helping to predict the outcomes of new reactions.

The continued exploration of this compound chemistry, guided by these research directions, promises to yield significant advancements in medicine, materials science, and sustainable chemical synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5-Dimethoxypyrimidine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : While direct synthesis data for this compound is limited in the provided evidence, analogous pyrimidine derivatives (e.g., 4,6-Dimethoxypyrimidine) are synthesized via cyclization and chlorination steps. For example, 4,6-dichloro-5-methoxypyrimidine is synthesized using aminolysis of 2-methoxy dimethyl malonate followed by cyclization and chlorination . Researchers adapting this method for this compound should adjust starting materials (e.g., methoxy-substituted malonates) and optimize chlorination agents (e.g., POCl₃) under controlled temperatures (40–60°C) to improve yield.

Q. How should researchers characterize the methoxy groups in this compound using spectroscopic techniques?

  • Methodological Answer : Methoxy groups in pyrimidine derivatives are typically identified via ¹H-NMR (singlet peaks at δ 3.8–3.9 ppm for -OCH₃ groups) and IR spectroscopy (C-O stretching vibrations at ~1,200–1,300 cm⁻¹) . For this compound, compare spectral data with structurally similar compounds (e.g., 2-(4-Hydroxyphenoxy)-4,6-dimethoxypyrimidine, where methoxy peaks appear at δ 3.84 ppm) . Mass spectrometry (MS) can confirm molecular weight, as seen in derivatives with APCI m/z values matching theoretical calculations .

Q. What are the key stability considerations and incompatible materials when handling this compound in laboratory settings?

  • Methodological Answer : Although stability data for this compound is scarce, pyrimidines like 4,6-Dimethoxypyrimidine are stable under proper storage (cool, dark, airtight containers) but incompatible with oxidizing agents . Decomposition products may include CO, CO₂, and NOx . Follow TCI America’s guidelines: use local exhaust ventilation, avoid dust dispersion, and wear PPE (gloves, safety glasses, respirators) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound derivatives across literature sources?

  • Methodological Answer : Discrepancies in melting points, solubility, or reactivity may arise from isomerization or impurities. For example, 4,6-Dimethoxypyrimidine has a melting point of 33°C , while similar compounds (e.g., 4,6-Dihydroxy-2-methylpyrimidine) decompose above 360°C . To resolve contradictions:

  • Perform comparative studies using standardized methods (e.g., DSC for melting points).
  • Validate purity via HPLC or GC (>98% purity threshold) .
  • Cross-reference spectral data with databases like PubChem or Reaxys .

Q. What methodological approaches are recommended for analyzing the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Pyrimidine methoxy groups are susceptible to nucleophilic displacement. For example, 4,6-Dimethoxypyrimidine reacts with amines or thiols under acidic/basic conditions. To study this compound:

  • Use kinetic monitoring (e.g., LC-MS) to track reaction progress.
  • Optimize leaving-group activation with Lewis acids (e.g., BF₃·Et₂O).
  • Reference protocols from sulfonamide synthesis, where this compound is a key intermediate in sulfadoxine .

Q. In pharmaceutical research, how does the electronic configuration of this compound influence its role as a sulfonamide pharmacophore?

  • Methodological Answer : The electron-donating methoxy groups in this compound enhance the pyrimidine ring’s electron density, facilitating hydrogen bonding with bacterial dihydropteroate synthase (DHPS) in sulfonamides like sulfadoxine . To study this:

  • Perform docking simulations (e.g., AutoDock) to map interactions.
  • Synthesize analogs with varied methoxy positions and test antimicrobial activity via MIC assays.

Safety and Best Practices

Q. What are the critical exposure controls and personal protective equipment (PPE) required when working with this compound?

  • Methodological Answer : Based on analogous compounds (e.g., 4,6-Dimethoxypyrimidine):

  • Engineering controls : Use fume hoods or closed systems to minimize aerosol exposure .
  • PPE : Nitrile gloves, safety goggles, and N95 respirators for dust control .
  • Emergency measures : Install eyewash stations and safety showers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.